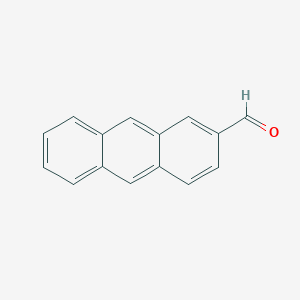

Anthracen-2-carbaldehyd

Übersicht

Beschreibung

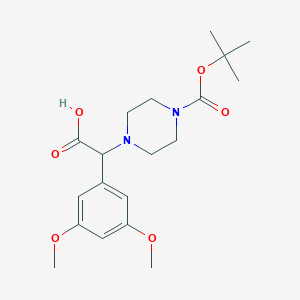

Anthracene-2-carbaldehyde, also known as 2-Anthracenecarbaldehyde, is a chemical compound with the molecular formula C15H10O . It has an average mass of 206.239 Da and a Monoisotopic mass of 206.073166 Da .

Synthesis Analysis

Anthracene derivatives have been synthesized using various methods. For instance, the Diels-Alder reaction of 9-anthracenecarboxaldehyde with benzenediazonium-2-carboxylate has been studied . Another method involves the use of CpCo(CO)2 as a catalyst . Additionally, the synthesis of 2,3,6,7-anthracenetetracarbonitrile was achieved by a double intermolecular Wittig reaction of the protected benzenetetracarbaldehyde with a reagent, followed by deprotection and double ring-closing reaction .Molecular Structure Analysis

The molecular structure of Anthracene-2-carbaldehyde consists of a large conjugated system of electrons, which allows the molecule to absorb light and fluoresce . The molecule has one hydrogen bond acceptor, no hydrogen bond donors, and one freely rotating bond .Chemical Reactions Analysis

Anthracene-2-carbaldehyde can undergo various chemical reactions. For example, it can be converted into isothiocyanates and metal complex derivatives . It can also be used in the synthesis of new asymmetrical tridentate Schiff base ligands .Physical And Chemical Properties Analysis

Anthracene-2-carbaldehyde has a density of 1.2±0.1 g/cm3, a boiling point of 405.7±14.0 °C at 760 mmHg, and a flash point of 269.2±6.3 °C . It has a molar refractivity of 68.7±0.3 cm3, a polar surface area of 17 Å2, and a molar volume of 169.3±3.0 cm3 .Wissenschaftliche Forschungsanwendungen

Organische Leuchtdioden (OLEDs) und organische Feldeffekttransistoren (OFETs)

Anthracen-2-carbaldehyd und seine Derivate haben in der organischen Elektronik Aufmerksamkeit erlangt. Diese Verbindungen dienen als Bausteine für OLEDs, die in Displays und Beleuchtung eingesetzt werden. Ihre ausgedehnten π-konjugierten Systeme machen sie zu effizienten blauen Lichtemittern . Darüber hinaus tragen Anthracen-Derivate, einschließlich 9,10-Diphenylanthracen, zu grünen und fluoreszierenden OLEDs bei. Außerdem wurde 2,2'-Bianthracenyl als organischer Halbleiter in OFET-Bauelementen eingesetzt.

DNA-Bindungsstudien

Anthracen-Sonden absorbieren im nahen UV-Bereich mäßig und zeigen Fluoreszenz. Diese Eigenschaften sind nützlich, um die Ligandenbindung an DNA mithilfe spektroskopischer Methoden zu verfolgen .

Kupfer(I)-Komplexe und DNA-Spaltung

Die Entdeckung der Nukleaseaktivität von Kupfer(I)-Komplexen, die Anthracen-Einheiten enthalten, hat zu intensiven Untersuchungen der zugrunde liegenden Mechanismen der DNA-Spaltung geführt. Diese Studien tragen zu unserem Verständnis von DNA-Wechselwirkungen und potenziellen therapeutischen Anwendungen bei .

Safety and Hazards

While specific safety and hazard information for Anthracene-2-carbaldehyde is not available, anthracene itself can cause damage to the skin, including burning, itching, and edema, a build-up of fluid in tissues . It can also cause headaches, nausea, loss of appetite, and inflammation or swelling of the stomach and intestines .

Zukünftige Richtungen

Anthracene and its derivatives have been extensively studied over the years due to their interesting photophysical, photochemical, and biological properties . They are currently the subject of research in several areas, which investigate their use in the biological field and their application in OLEDs, OFETs, polymeric materials, solar cells, and many other organic materials . Their synthesis remains challenging, but some important preparative methods have been reported, especially in the last decade .

Wirkmechanismus

Target of Action

Anthracene-2-carbaldehyde, also known as 2-Anthracenecarbaldehyde , is a derivative of anthracene, a solid polycyclic aromatic hydrocarbon consisting of three fused benzene rings Anthracene derivatives are known to have significant biological activities against l1210 in vitro tumor cells . The planar, linear, three-ring system of the anthracene nucleus has potential for overlapping with the DNA base pairs .

Mode of Action

Anthracene derivatives are known to interact with dna base pairs . This interaction can lead to changes in the DNA structure, potentially affecting the function of the cells.

Biochemical Pathways

Anthracene and its derivatives, including Anthracene-2-carbaldehyde, are involved in various biochemical pathways. For instance, anthracene is known to be biodegraded by both Gram-negative and Gram-positive bacteria . The metabolites resulting from anthracene biodegradation suggest that more than one biodegradation pathway is followed .

Pharmacokinetics

Anthracene derivatives are known for their high thermal stability , which could potentially influence their bioavailability and pharmacokinetic properties.

Result of Action

Anthracene derivatives are known to exhibit fluorescence properties , which can be used to monitor ligand binding to DNA by spectroscopic methods .

Action Environment

The action, efficacy, and stability of Anthracene-2-carbaldehyde can be influenced by various environmental factors. For instance, the terminal substitutions on the anthracene nucleus can affect the compound’s optical properties . Furthermore, the degree of conjugation can influence the HOMO-LUMO energy gaps , potentially affecting the compound’s reactivity and stability.

Eigenschaften

IUPAC Name |

anthracene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O/c16-10-11-5-6-14-8-12-3-1-2-4-13(12)9-15(14)7-11/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASEMRXSTATUWKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80364839 | |

| Record name | 2-anthracenecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2143-81-9 | |

| Record name | 2-anthracenecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

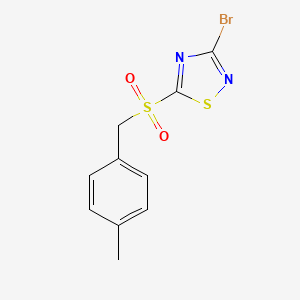

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1597530.png)

![2-[(Phenylmethyl)thio]-pyridine-4-carboxamide](/img/structure/B1597543.png)